molecular formula C25H24N4O2S B2670657 N-benzyl-2-{[5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 763126-26-7

N-benzyl-2-{[5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2670657
CAS No.: 763126-26-7
M. Wt: 444.55
InChI Key: XZUWGHZQPINXEE-UHFFFAOYSA-N
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Description

N-benzyl-2-{[5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-ethoxyphenyl group at position 5 and a phenyl group at position 2. The acetamide side chain includes a benzyl group, contributing to its lipophilic properties. This compound belongs to a broader class of sulfanylacetamide-triazole hybrids, which are studied for diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects .

Properties

IUPAC Name

N-benzyl-2-[[5-(4-ethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S/c1-2-31-22-15-13-20(14-16-22)24-27-28-25(29(24)21-11-7-4-8-12-21)32-18-23(30)26-17-19-9-5-3-6-10-19/h3-16H,2,17-18H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUWGHZQPINXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763126-26-7
Record name N-BENZYL-2-((5-(4-ETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N-benzyl-2-{[5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS No. 763126-26-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on various studies, including in vitro and in vivo evaluations.

Chemical Structure and Properties

The molecular formula of this compound is C25H24N4O2SC_{25}H_{24}N_{4}O_{2}S with a molecular weight of 444.55 g/mol. The compound features a triazole ring which is often associated with diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. In particular, N-benzyl derivatives have shown activity against various bacterial strains. A study highlighted that similar triazole compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting a potential for this compound in treating bacterial infections .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. In vitro assays have shown that related compounds can inhibit cancer cell proliferation across different types of cancer cell lines. For instance, a study evaluated the anticancer activity of similar triazole compounds against a panel of 60 cancer cell lines and found moderate activity in leukemia and colon cancer cells . Although specific data on this compound is limited, its structural similarity to other active compounds suggests it may possess comparable properties.

The biological activity of N-benzyl derivatives often involves interaction with specific biological targets:

  • Enzyme Inhibition : Triazoles are known to inhibit enzymes critical for microbial survival and cancer cell proliferation.
  • DNA Interaction : Some studies suggest that triazole derivatives can intercalate with DNA, disrupting replication and transcription processes.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialTriazole derivativesInhibition of S. aureus, E. coli
AnticancerSimilar triazole compoundsModerate cytotoxicity in leukemia cells
Enzyme inhibitionVarious triazole derivativesDisruption of enzyme function

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-benzyl-2-{[5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit anticancer properties. For instance, derivatives of triazole have shown varying degrees of Src kinase inhibitory activity, which is crucial for cancer cell proliferation. In studies involving engineered cell lines (e.g., NIH3T3/c-Src527F), certain derivatives demonstrated significant inhibition of cell growth at low micromolar concentrations (1.34–13.02 µM) .

Antioxidant Properties

The compound's triazole moiety contributes to its antioxidant capabilities. Studies have shown that triazole derivatives can act as effective hydroxyl radical scavengers, with some exhibiting antioxidant activity superior to established reference compounds like Trolox . This property is particularly relevant for developing therapeutics aimed at oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of triazole derivatives in various biological assays:

Study Findings
Src kinase inhibitors showed significant anticancer activity in engineered cell lines.
Identified potent antioxidant agents among triazole derivatives with effective radical scavenging properties.
Discussed the broad therapeutic potential of 1,2,4-triazole derivatives in medicinal chemistry due to their diverse biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological and physicochemical properties of triazole-acetamide derivatives are highly influenced by substituents on the triazole ring and the acetamide side chain. Below is a comparative analysis of key analogs:

Compound Name Substituents (Triazole Position 5) Acetamide Side Chain Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 4-ethoxyphenyl N-benzyl 433.52* Not reported in evidence; inferred structural relevance -
N-benzyl-2-{[5-(2-ethoxy-4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl}acetamide 2-ethoxy-4-methylphenoxymethyl N-benzyl ~475.58 Structural analog with enhanced lipophilicity
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 4-(methylsulfanyl)benzyl N-(2-chlorophenyl) 481.02 Crystallographic stability (P21/c space group)
2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide 3-bromophenyl N-(4-methoxyphenyl) 495.39 Higher molecular weight; potential halogen bonding
N-(2-Ethyl-6-methylphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (7h) Piperidinyl-sulfonyl N-(2-ethyl-6-methylphenyl) 605.77 Antioxidant activity (IC50: 12.3 µM)

*Calculated molecular weight based on formula.

Key Observations:
  • Electron-withdrawing groups (e.g., bromine in ) enhance binding interactions but may reduce solubility.
  • Lipophilic substituents (e.g., benzyl, methylsulfanylbenzyl) improve membrane permeability but vary in metabolic stability .
  • Piperidine-sulfonyl hybrids (e.g., 7h) demonstrate significant antioxidant activity, suggesting that bulky substituents enhance radical scavenging .
Antimicrobial Activity:
  • Derivatives with pyridinyl (e.g., ) or electron-withdrawing groups (e.g., KA3, KA4 in ) showed MIC values of 12.5–25 µg/mL against E. coli and S. aureus.
Antioxidant and Enzyme Inhibition:
  • Compound 7h () inhibited acetylcholinesterase (IC50: 18.7 µM) and displayed radical scavenging (IC50: 12.3 µM).
  • Furan-2-yl derivatives () showed anti-exudative activity comparable to diclofenac (10 mg/kg dose).
Structural-Activity Relationships (SAR):
  • Benzyl groups on acetamide enhance lipophilicity, favoring CNS-targeted activities.
  • 4-Ethoxyphenyl on triazole may confer metabolic stability due to ethoxy’s resistance to oxidation.

Crystallographic and Computational Data

  • N-(2-Chlorophenyl) analog () crystallizes in the monoclinic P21/c space group with dihedral angles >82° between aromatic rings, indicating a non-planar structure conducive to diverse binding modes.
  • Docking studies () revealed hydrogen bonding between sulfonyl groups and BSA (bovine serum albumin), suggesting high plasma protein binding.

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